Product packaging for 2',3,3',4',5'-Pentachloro-4-biphenylol(Cat. No.:CAS No. 192190-09-3)

2',3,3',4',5'-Pentachloro-4-biphenylol

Cat. No.: B062504
CAS No.: 192190-09-3
M. Wt: 342.4 g/mol
InChI Key: CGAILIYIKMFHPA-UHFFFAOYSA-N
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Description

2',3,3',4',5'-Pentachloro-4-biphenylol is a high-purity, polychlorinated biphenyl (PCB) metabolite of significant interest in environmental and toxicological research. As a hydroxylated PCB (OH-PCB), its primary research value lies in studying the endocrine-disrupting effects of persistent organic pollutants. This compound serves as a critical reference standard for the analysis of PCB metabolism and bioaccumulation in biological systems, enabling precise quantification in environmental samples and tissue extracts. Its specific structure confers potent affinity for hormone-binding proteins, particularly transthyretin (TTR), making it an essential tool for investigating the mechanisms by which OH-PCBs disrupt thyroid hormone homeostasis and potentially contribute to neurodevelopmental and metabolic disorders. Researchers utilize this pentachlorinated biphenylol to elucidate structure-activity relationships, assess competitive binding kinetics, and model the long-term health impacts of exposure to PCB mixtures. It is supplied strictly for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H5Cl5O B062504 2',3,3',4',5'-Pentachloro-4-biphenylol CAS No. 192190-09-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(2,3,4,5-tetrachlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5O/c13-7-3-5(1-2-9(7)18)6-4-8(14)11(16)12(17)10(6)15/h1-4,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAILIYIKMFHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172792
Record name 2',3,3',4',5'-Pentachloro-4-biphenylol
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Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192190-09-3
Record name 4-Hydroxy-2′,3,3′,4′,5′-pentachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192190-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3,3',4',5'-Pentachloro-4-biphenylol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3,3',4',5'-Pentachloro-4-biphenylol
Source EPA DSSTox
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Record name 2',3,3',4',5'-PENTACHLORO-4-BIPHENYLOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Environmental Prevalence and Biogeochemical Cycling of Hydroxylated Polychlorinated Biphenyls

Detection and Distribution in Environmental Matrices

Hydroxylated PCBs, including pentachlorinated congeners like 2',3,3',4',5'-Pentachloro-4-biphenylol, have been identified in a variety of environmental compartments. nih.gov Their presence is a result of both the transformation of parent PCBs and their direct release into the environment.

Aquatic Systems (Water, Sediments)

Hydroxylated PCBs are frequently detected in aquatic environments, with sediments often acting as a significant reservoir. nih.gov While specific concentration data for this compound are not widely available, studies on total OH-PCBs in contaminated sediments have reported concentrations ranging from 0.20 to 26 ng/g dry weight. nih.gov In a comprehensive study of PCB-contaminated sediments, the total OH-PCB levels were found to be approximately 0.4% of the parent PCB levels. nih.gov The congener profiles of OH-PCBs in sediments can be site-specific, suggesting localized sources and transformation processes. nih.gov

In surface waters, total OH-PCB concentrations have been found to range from 0.87 to 130 pg/L. nih.gov Higher concentrations are often observed near urban and industrial areas, particularly downstream from wastewater treatment plants, which are considered a source of these compounds. nih.govnih.gov The partitioning of these compounds between water and particulate matter is an important factor in their distribution, with concentrations in particulate organic matter ranging from 230 to 990 pg/g. nih.gov

Concentrations of Total Hydroxylated Polychlorinated Biphenyls (OH-PCBs) in Aquatic Systems
Environmental MatrixConcentration RangeReference
Sediment (dry weight)0.20 - 26 ng/g nih.gov
Surface Water0.87 - 130 pg/L nih.gov
Particulate Organic Matter230 - 990 pg/g nih.gov

Atmospheric Compartments (Air, Snow)

The presence of OH-PCBs in the atmosphere is a key aspect of their global transport. While specific data for this compound is limited, studies have detected various OH-PCB congeners in air and snow. Total concentrations of ΣOH-PCBs in outdoor air have been measured at levels up to 18 pg/m³. nih.gov

Snowpack can also be a significant repository for these compounds, with total OH-PCB fluxes in snow reported to be from <1 to 100 pg/m². nih.gov The deposition of these compounds from the atmosphere, particularly in colder regions, contributes to their presence in remote ecosystems. researchgate.net

Concentrations and Fluxes of Total Hydroxylated Polychlorinated Biphenyls (OH-PCBs) in Atmospheric Compartments
Environmental MatrixMeasurementValueReference
Outdoor AirConcentrationUp to 18 pg/m³ nih.gov
SnowFlux&lt;1 to 100 pg/m² nih.gov

Bioaccumulation and Trophic Transfer in Ecosystems

Due to their lipophilic nature, OH-PCBs can bioaccumulate in organisms and biomagnify through food webs. nih.gov

Accumulation in Aquatic Biota (Fish, Marine Mammals)

Hydroxylated PCBs have been detected in a variety of aquatic organisms. In fish, the ratio of total OH-PCBs to total PCBs is often relatively low, for instance, less than 0.01% in fish from the Great Lakes. nih.gov This suggests that while bioaccumulation occurs, the metabolic capacity of fish may influence the levels of these hydroxylated metabolites. nih.gov

Marine mammals, being at higher trophic levels, can accumulate significant concentrations of PCBs and their hydroxylated metabolites. nih.gov Studies on various marine mammal species have identified a range of OH-PCB congeners in their tissues. nih.gov The specific congener profiles can vary between species, reflecting differences in diet, metabolic capabilities, and exposure pathways. nih.gov For example, in some toothed whales, OH-penta-PCBs are among the predominant homologues found in their blood. nih.gov

Presence in Terrestrial Wildlife and Animal Tissues

Terrestrial wildlife is also exposed to OH-PCBs through their diet and the environment. Birds, in particular, have been shown to accumulate these compounds. nih.gov In some bird species, the ratio of total OH-PCBs to total PCBs can be higher than in aquatic organisms. nih.gov For instance, studies on wild birds in California have detected OH-PCB metabolites, with levels high enough to potentially disrupt thyroid homeostasis. researchgate.net The congener profiles in birds can differ from those in humans, suggesting different metabolic pathways. researchgate.net

Abiotic Environmental Transformation Pathways

The formation of this compound and other OH-PCBs in the environment is not solely dependent on biological metabolism. Abiotic processes, particularly reactions with hydroxyl radicals (•OH), are a significant transformation pathway for parent PCBs. nih.gov This process is thought to be a major removal mechanism for PCBs in the atmosphere. nih.gov In aquatic environments, the reaction of PCBs with hydroxyl radicals, which can be produced through photochemical processes, can also lead to the formation of OH-PCBs. nih.gov The efficiency of these abiotic transformations can be influenced by environmental conditions such as sunlight intensity and the presence of other reactive chemical species.

Atmospheric Oxidation by Hydroxyl Radicals

The primary degradation pathway for many organic pollutants in the atmosphere is through reactions with hydroxyl radicals (•OH), often referred to as the "detergent" of the troposphere. While direct experimental data on the reaction rate constant for this compound with hydroxyl radicals is scarce in publicly available literature, the atmospheric fate can be inferred from studies on structurally similar compounds, such as pentachlorophenol (B1679276) (PCP).

Theoretical calculations for the reaction of pentachlorophenol with hydroxyl radicals provide insights into the potential atmospheric lifetime of chlorinated phenolic compounds. The main reaction pathways are hydrogen abstraction from the hydroxyl group and the addition of the hydroxyl radical to the aromatic ring. nih.gov

Table 1: Estimated Atmospheric Reaction Rates and Lifetimes for a Structurally Related Compound

CompoundOH Radical Reaction Rate Constant (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric Half-life
Pentachlorophenol2.21 × 10⁻¹⁵ - 3.25 × 10⁻¹³1 - 16 years

Note: Data is based on theoretical calculations for pentachlorophenol and serves as an estimate for the potential atmospheric behavior of this compound.

Transformations in Anthropogenic Systems (e.g., Wastewater Treatment Plants)

Wastewater treatment plants (WWTPs) are critical interfaces between human activities and the environment, and they play a significant role in the transformation of many chemical compounds. For this compound, its fate in these systems is influenced by both microbial degradation and advanced oxidation processes.

Microbial Degradation:

Bacteria present in the activated sludge of WWTPs can biotransform polychlorinated biphenyls and their hydroxylated derivatives. Studies on the microbial degradation of pentachlorobiphenyls have identified several transformation pathways. For instance, the bacterium Microbacterium paraoxydans has been shown to degrade 2,2',4,5,5'-pentachlorobiphenyl (B50393) (PCB101). nih.gov While this is not a hydroxylated compound, the metabolic pathways can offer clues. The degradation of PCB101 by this bacterium led to the formation of metabolites such as 1,2,4-benzenetriol, octadecanol, malonamide, and citraconic acid, indicating the breakdown of the biphenyl (B1667301) structure. nih.gov

Anaerobic degradation of pentachlorophenol, another related compound, proceeds through reductive dehalogenation, ultimately leading to phenol, which can be further mineralized to methane (B114726) and carbon dioxide. nih.gov It is plausible that similar microbial processes could act on this compound, involving dechlorination and ring cleavage. Research on the degradation of 4-chlorobiphenyl (B17849) has shown the formation of 4-chlorobenzoic acid. researchgate.net

Advanced Oxidation Processes (AOPs):

Advanced oxidation processes are increasingly used in wastewater treatment to degrade recalcitrant organic pollutants. mdpi.commdpi.com These processes generate highly reactive hydroxyl radicals that can oxidize a wide range of compounds. While specific studies on the degradation of this compound using AOPs are limited, research on other PCBs and phenolic compounds demonstrates the potential for transformation.

The degradation of phenolic industrial streams by bacterial consortia has been shown to be effective. mdpi.com Furthermore, studies on the in vitro transformation of hydroxylated PCBs by ligninolytic fungi have identified degradation products such as hydroxylated dibenzofurans and chlorobenzoic acids. mdpi.com Fungal enzymes have also been observed to transform chlorobenzyl alcohols into mono- and di-chloroacetophenones. mdpi.com These findings suggest that under advanced oxidation conditions in a WWTP, this compound could be transformed into a variety of smaller, and potentially less toxic, compounds.

Table 2: Potential Transformation Pathways and Products in Wastewater Treatment Plants

ProcessPotential Transformation PathwaysPotential Products
Microbial Degradation Reductive dechlorination, Ring cleavageChlorinated benzoic acids, Phenols, Aliphatic acids
Advanced Oxidation Hydroxylation, Ring cleavageDihydroxylated biphenyls, Chlorobenzoic acids, Smaller organic acids

Note: The listed pathways and products are based on studies of related compounds and represent potential transformations for this compound.

Biotic Formation and Metabolic Pathways of Hydroxylated Polychlorinated Biphenyls

Enzymatic Hydroxylation Mechanisms in Organisms

In higher organisms, including mammals, the primary mechanism for the formation of OH-PCBs is through enzymatic hydroxylation. nih.gov This metabolic process, largely occurring in the liver, is a phase I detoxification reaction designed to increase the water solubility of lipophilic compounds like PCBs, thereby facilitating their excretion. nih.gov

The principal enzymes responsible for the hydroxylation of PCBs are the cytochrome P450 (CYP) monooxygenases. nih.govnih.gov This large superfamily of enzymes catalyzes the oxidation of a wide array of xenobiotic and endogenous compounds. nih.govresearchgate.net The initial step in PCB metabolism is often an oxidation reaction mediated by the CYP system, leading to the formation of OH-PCBs. nih.govmdpi.com

The specific CYP isoforms involved can influence the pattern of hydroxylation and the types of metabolites formed. nih.govresearchgate.net For example, CYP1A family enzymes are primarily responsible for metabolizing dioxin-like PCBs. nih.gov The structure of the PCB congener, particularly the chlorine substitution pattern, significantly affects its susceptibility to metabolism by CYP enzymes. researchgate.net PCBs with unsubstituted carbon atoms, especially in the para positions, are more readily hydroxylated. The process involves either the direct insertion of a hydroxyl group onto the biphenyl (B1667301) ring or proceeds through a reactive intermediate. nih.govnih.gov

Key Cytochrome P450 Isoforms in PCB Metabolism
CYP Isoform FamilyGeneral Role in PCB MetabolismReference
CYP1AMetabolizes coplanar (dioxin-like) PCBs. researchgate.netnih.gov
CYP2BMetabolizes non-coplanar PCBs with vicinal hydrogen atoms in meta/para positions. researchgate.netnih.govresearchgate.net
CYP2A6, CYP2E1, CYP3A4Shown to be involved in the metabolism of various PCB congeners, producing different hydroxylated metabolites. researchgate.net

A primary mechanism for CYP-mediated hydroxylation involves the formation of an arene oxide intermediate. nih.govnih.gov In this pathway, the CYP enzyme epoxidizes one of the aromatic rings of the PCB molecule, creating a highly reactive epoxide. mdpi.comresearchgate.net This arene oxide can then undergo a spontaneous rearrangement to form a stable phenolic metabolite (an OH-PCB). nih.gov This rearrangement often involves a process known as the NIH shift, where a substituent (like a hydrogen or chlorine atom) migrates to an adjacent carbon on the ring. The formation of arene oxides is a critical step, as these electrophilic intermediates can potentially bind to cellular macromolecules like DNA and proteins. nih.govresearchgate.netnih.gov Studies on various PCB congeners have confirmed that their metabolism can proceed via arene oxide intermediates. biologists.com

Following the initial formation of a mono-hydroxylated PCB, further oxidation can occur. nih.gov The OH-PCB can be a substrate for a second hydroxylation reaction, also catalyzed by cytochrome P450 enzymes, leading to the formation of dihydroxylated PCBs. nih.gov When the hydroxyl groups are on adjacent carbons, these metabolites are known as catechol derivatives. nih.govacs.org These catechols can be further oxidized to form highly reactive semiquinone and quinone species, which are also capable of binding to cellular components and generating reactive oxygen species. nih.gov The formation of catechol metabolites represents a significant pathway in the biotransformation of PCBs in organisms. acs.org

Microbial and Fungal Biotransformation of Polychlorinated Biphenyls to OH-PCBs

Microorganisms, including bacteria, fungi, and yeast, play a crucial role in the environmental degradation and transformation of PCBs. mdpi.comnih.gov These organisms have evolved diverse metabolic pathways to break down these persistent organic pollutants.

Bacteria utilize several pathways to transform PCBs. Under anaerobic conditions, highly chlorinated PCBs can undergo reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen atoms. nih.govlivescience.com This process typically results in lesser-chlorinated congeners that are then more susceptible to aerobic degradation. karger.com

Under aerobic conditions, many bacterial species can degrade PCBs through a pathway encoded by the biphenyl (bph) operon. nih.govkarger.com The initial step in this pathway is catalyzed by a biphenyl dioxygenase, which introduces two hydroxyl groups onto one of the aromatic rings, forming a cis-dihydrodiol. nih.govkarger.com This is then dehydrogenated to a catechol derivative. nih.govacs.org While this pathway primarily leads to ring cleavage and mineralization, the formation of catechol-like di-hydroxylated metabolites is a key step. nih.gov Aerobic bacterial genera frequently reported to transform PCBs include Burkholderia, Pseudomonas, Comamonas, Rhodococcus, and Bacillus. nih.govnih.gov

Bacterial Pathways for PCB Transformation
ConditionPathwayKey Enzymes/ProcessPrimary OutcomeReference
AnaerobicReductive DechlorinationReductive dehalogenasesFormation of lesser-chlorinated PCBs. nih.gov
AerobicBiphenyl (bph) PathwayBiphenyl dioxygenaseFormation of catechol derivatives, leading to ring cleavage. nih.govkarger.com

Fungi, particularly white-rot fungi, are effective at degrading a wide range of persistent organic pollutants, including PCBs. nih.gov Their efficacy stems from the secretion of powerful, non-specific extracellular ligninolytic enzymes, such as laccases and peroxidases (e.g., manganese peroxidase and lignin (B12514952) peroxidase). nih.govnih.gov These enzymes can oxidize PCBs, leading to the formation of hydroxylated derivatives. nih.gov For instance, laccases have been shown to transform OH-PCBs, sometimes forming dimers or further oxidized products like quinones. nih.gov Fungal species such as Pleurotus ostreatus and Irpex lacteus have demonstrated the ability to transform PCB metabolites. nih.gov

Yeast, such as Trichosporon mucoides and Debaryomyces maramus, have also been shown to oxidize PCBs. nih.govresearchgate.net Co-cultures of bacteria and yeast can exhibit enhanced PCB degradation compared to single cultures, suggesting a synergistic relationship where the different metabolic capabilities of the organisms complement each other for more effective biotransformation. researchgate.net

Phase II Biotransformation and Conjugation of OH-PCBs

Following Phase I metabolism, where polychlorinated biphenyls (PCBs) are oxidized to form hydroxylated metabolites (OH-PCBs), these compounds undergo Phase II biotransformation. researchgate.net This stage involves conjugation reactions, where an endogenous molecule is added to the hydroxyl group of the OH-PCB. researchgate.netslideshare.net These reactions are catalyzed by conjugating Phase II enzymes. nih.gov The primary purpose of Phase II reactions is to increase the water solubility of the metabolites, thereby facilitating their excretion from the body. nih.gov The two main conjugation pathways for OH-PCBs are glucuronidation and sulfation. nih.gov While many OH-PCBs are converted to glucuronic acid or sulfate (B86663) conjugates, some persist in the body, potentially due to their inability to be effectively conjugated. nih.gov

Glucuronidation Processes

Glucuronidation is a major pathway in the metabolism of OH-PCBs, catalyzed by the uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) family of enzymes. nih.govnih.gov This process involves the transfer of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group of the PCB metabolite. nih.gov The efficiency of this enzymatic reaction is highly dependent on the specific structure of the OH-PCB metabolite. nih.gov

Research using rat liver microsomes has shown significant variability in the glucuronidation efficiency for different OH-PCBs. nih.gov The rate of reaction is influenced by factors such as the position and number of chlorine atoms. For instance, the substitution of chlorine atoms on the non-hydroxylated ring can significantly lower the maximum velocity (Vmax) of the enzyme. nih.gov Specifically, chlorine substitutions in the meta and para positions are least favorable for enzyme activity. nih.gov Conversely, steric hindrance around the hydroxyl group by adjacent chlorine atoms does not appear to be a major determining factor in the reaction rate. nih.gov A stronger correlation has been observed between the surface area and volume of the molecule and the efficiency of glucuronidation. nih.gov

Some OH-PCBs can also act as inhibitors of UGT enzymes, which could interfere with the metabolism of other substances. nih.gov Studies have demonstrated that certain OH-PCBs competitively inhibit various UGT isoforms, such as UGT1A1, UGT1A7, and UGT2B7. nih.gov

Table 1: Enzyme Kinetics for the Glucuronidation of Various OH-PCB Metabolites This table presents the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the glucuronidation of selected hydroxylated PCB congeners, illustrating the structural dependency of the reaction.

OH-PCB CongenerKm (µM)Vmax (pmol/min/mg)Glucuronidation Efficiency (Vmax/Km) (µL/min/mg)
4-OH-2',4',6'-Trichlorobiphenyl15.61820116
4'-OH-2,3',4,5'-Tetrachlorobiphenyl10.375073
4-OH-2',3',4',5'-Tetrachlorobiphenyl18.0110061
4-OH-3,3',4',5-Tetrachlorobiphenyl13.915011
4-OH-2,2',4',5,5'-Pentachlorobiphenyl27.02509
4-OH-2,2',3,5',6-Pentachlorobiphenyl11.0908
4-OH-3,3',4',5,5'-Pentachlorobiphenyl32.0<100<3

Data derived from studies on rat liver microsomes. nih.gov

Sulfation Pathways and Dynamic Cycling with OH-PCBs

Sulfation is another critical Phase II metabolic pathway for OH-PCBs. nih.gov This reaction is catalyzed by a family of cytosolic enzymes known as sulfotransferases (SULTs). nih.govuiowa.edu During this process, a sulfonate group is transferred from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the PCB metabolite, forming a PCB sulfate. uiowa.edu

Historically, sulfation was considered primarily a detoxification pathway that promotes the excretion of xenobiotics. nih.gov However, emerging evidence indicates a more complex role for sulfation in the toxicology of PCBs. nih.govnih.gov PCB sulfates can be transported in the serum, taken up by various tissues, and may be retained within the body. nih.govnih.gov

A key aspect of this pathway is the dynamic cycling between the sulfated and hydroxylated forms of PCBs. nih.govnih.gov Intracellular sulfatase enzymes can hydrolyze the PCB sulfate conjugates, regenerating the parent OH-PCBs. nih.govnih.gov This reversible process means that sulfation is not a terminal elimination step. Instead, it can act as a transport and storage mechanism, leading to a localized accumulation and sustained presence of the more biologically active OH-PCBs within tissues. nih.govnih.gov This dynamic cycling may lead to further metabolic activation of the regenerated OH-PCBs and contribute to toxic endpoints such as endocrine disruption. nih.govnih.gov

The formation of sulfate conjugates is a major metabolic pathway for some PCBs, and an increasing number of PCB sulfate congeners have been detected in human serum samples. uiowa.eduacs.org The interaction between OH-PCBs and sulfotransferases is multifaceted, as OH-PCBs can act as both substrates for and inhibitors of these enzymes. nih.govresearchgate.net

Table 2: Key Enzymes in the Sulfation and Desulfation of OH-PCBs

ProcessEnzyme FamilyCellular LocationFunction
Sulfation Sulfotransferases (SULTs)CytosolCatalyzes the transfer of a sulfonate group to an OH-PCB, forming a PCB sulfate. nih.gov
Desulfation Sulfatases (STS)IntracellularCatalyzes the hydrolysis of a PCB sulfate, regenerating the parent OH-PCB. nih.gov

Molecular and Cellular Toxicological Mechanisms of Hydroxylated Polychlorinated Biphenyls

Endocrine System Modulation

2',3,3',4',5'-Pentachloro-4-biphenylol, also known as 4-hydroxy-2,3,3',4',5-pentachlorobiphenyl (B1207924) (4-OH-CB107), is a significant metabolite of certain PCB congeners and has been detected in human blood. nih.gov Its primary toxicological impact stems from its ability to interfere with the endocrine system through multiple pathways.

Hydroxylated metabolites of PCBs (OH-PCBs) are recognized for their potential to interact with steroid hormone receptors. While parent PCB compounds may or may not bind directly to the estrogen receptor (ER), their hydroxylated forms can exhibit significant binding activity. For instance, studies on other hydroxylated pentachlorobiphenyls have demonstrated greater estrogenic activity than their parent compounds, including the ability to compete with 17β-estradiol for binding to the mouse uterine estrogen receptor. nih.gov This suggests that the presence of a hydroxyl group, which mimics the phenolic structure of estradiol (B170435), is a key determinant for ER binding. nih.govnih.gov

While direct binding affinity data for this compound with Estrogen Receptor Alpha (ERα) is not extensively characterized, an indirect mechanism for estrogenic activity has been proposed. Research indicates that environmentally relevant OH-PCBs can potently inhibit human estrogen sulfotransferase activity in vitro. nih.gov This enzyme is crucial for the metabolism and inactivation of estrogens. By inhibiting this enzyme, this compound could increase the bioavailability of endogenous estradiol in target tissues, leading to an indirect estrogenic effect. nih.gov

A primary mechanism of thyroid disruption by this compound is its potent ability to compete with the thyroid hormone thyroxine (T4) for its binding site on the transport protein transthyretin (TTR). whoi.edu TTR is a major carrier of thyroid hormones in the blood, particularly in rodents and the fetal-placental unit in humans. acs.org

The structural similarity between OH-PCBs and thyroxine, specifically the phenolic hydroxyl group and the halogen substitutions, allows these metabolites to fit into the T4 binding pocket of TTR with high affinity. whoi.edu This competitive binding displaces T4 from TTR, disrupting the equilibrium of thyroid hormone in the bloodstream and potentially leading to reduced levels of circulating T4. whoi.edu Several studies have demonstrated that hydroxylated metabolites of PCBs are powerful competitors for T4 binding to TTR, often more so than their parent compounds. whoi.eduacs.orgnih.gov The binding of OH-PCBs to TTR is thought to facilitate their transport across the placenta, leading to accumulation in fetal tissues. nih.gov

The competition for TTR binding translates directly to observable disruptions in thyroid hormone levels in animal models. Prenatal exposure to this compound in pregnant rats resulted in reduced maternal and fetal thyroid hormone levels. nih.gov This demonstrates the compound's ability to cross the placental barrier and interfere with thyroid hormone homeostasis during critical developmental windows. nih.govnih.gov

Studies on the parent compound, 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB 118), further support this, showing that exposure can permanently disrupt the hypothalamo-pituitary-thyroid (HPT) axis in rats. researchgate.net Research using other hydroxylated PCBs has confirmed that these metabolites can cause a significant decrease in both serum total T4 and free T4 levels in mice. nih.gov This effect was shown to be dependent on TTR, as the T4-lowering effect was not observed in TTR-deficient mice, highlighting the central role of the TTR transport protein in this toxicological mechanism. nih.gov The disruption of thyroid hormone levels during development is of particular concern, as these hormones are essential for normal brain development. whoi.edu

Beyond the thyroid system, this compound has been shown to modulate the Hypothalamic-Pituitary-Gonadal (HPG) axis, which governs reproductive function. nih.govresearchgate.netcardiff.ac.uk Research in non-human models has provided direct evidence of these endocrine-disrupting effects.

In a study involving pregnant rats exposed to this compound from gestation day 10 to 16, significant and lasting effects were observed in the female offspring. nih.gov These effects included a dose-dependent prolongation of the estrous cycle, with the diestrous stage being particularly affected. nih.gov Furthermore, a significant increase in plasma estradiol concentrations was measured during the proestrous stage of the cycle in the exposed female offspring. nih.gov These findings indicate that in utero exposure to this specific hydroxylated PCB can lead to long-term disruptions in female reproductive cycling and steroid hormone balance. nih.gov

Table 1: Effects of in utero exposure to this compound on the HPG Axis in Female Rat Offspring

ParameterControl Group0.5 mg/kg Group5.0 mg/kg GroupFinding
Prolongation of Estrous Cycle -75% of offspring82% of offspringDose-dependent increase in cycle length. nih.gov
Plasma Estradiol (Proestrous) BaselineNo significant change~50% IncreaseSignificantly increased estradiol levels at the higher exposure level. nih.gov

Data sourced from a study on rats exposed from gestational day 10 to 16. nih.gov

Aryl Hydrocarbon Receptor (AhR) Signaling Activation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates the toxicity of many halogenated aromatic hydrocarbons, including certain PCBs. mdpi.com The canonical AhR signaling pathway is a well-established mechanism for xenobiotic metabolism and toxicity.

The activation of the AhR pathway begins when a ligand binds to the receptor in the cytoplasm. acs.orgmdpi.com This binding event causes a conformational change, leading to the translocation of the ligand-receptor complex into the nucleus. acs.org Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). mdpi.com This AHR-ARNT complex then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) in the promoter regions of target genes, initiating their transcription. mdpi.com A primary and sensitive marker of AhR activation is the induction of the gene for Cytochrome P450 1A1 (CYP1A1).

Many parent PCB congeners, particularly the coplanar or mono-ortho-substituted ones like 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB 126) and 2,3',4,4',5-pentachlorobiphenyl (PCB 118), are known to be potent AhR agonists. mdpi.com However, the metabolic hydroxylation that produces compounds like this compound generally reduces the binding affinity for the AhR. The addition of the hydroxyl group can alter the electronic properties and planarity of the molecule, making it a less effective ligand for the receptor. Consequently, while the parent compounds are strong AhR activators, this pathway is not considered the primary mechanism of toxicity for their hydroxylated metabolites. Indeed, some evidence suggests that the thyroid-disrupting effects of the parent compound PCB 118 may be AhR-independent. researchgate.net

Interference with Cellular Homeostasis and Signaling

Inhibition of Mitochondrial RespirationSpecific studies on the inhibition of mitochondrial respiration by this compound are not available. Research on PCB118 indicates it can cause mitochondrial damage and decrease the mRNA expression of mitochondrial respiratory chain genes, leading to mitochondria-dependent apoptosis.nih.govnih.govresearchgate.net

To maintain scientific accuracy, an article on this specific compound cannot be written until dedicated research is published.

Disruption of Calcium Homeostasis

The maintenance of intracellular calcium ([Ca2+]i) homeostasis is critical for a multitude of cellular processes, including neurotransmitter release, muscle contraction, and signal transduction. nih.govwfsahq.orgoregonstate.education Perturbations in this delicate balance can lead to altered cell function and, ultimately, cell death. nih.gov Research on various PCB congeners indicates that they can disrupt calcium homeostasis, a mechanism that may be shared by their hydroxylated metabolites.

Studies on parent PCBs have shown that their structure, including the number and position of chlorine atoms, significantly influences their potential to disrupt calcium homeostasis. nih.gov For instance, certain PCB congeners have been observed to cause a sustained increase in intracellular calcium concentrations in cerebellar granule cells. nih.gov This effect is linked to the inhibition of cellular Ca2+-buffering systems, specifically the sequestration of calcium by mitochondria and microsomes. nih.gov One study compared a neurotoxic di-ortho-substituted PCB with a non-neurotoxic coplanar PCB, 3,3',4,4',5-pentachlorobiphenyl, and found that while both increased intracellular calcium, the neurotoxic congener was more potent. nih.gov The study demonstrated that PCBs can directly interfere with the mechanisms that buffer intracellular calcium, leading to cytotoxic elevations.

While direct studies on this compound are limited, its structural similarity to parent PCBs that disrupt calcium signaling suggests it could have similar effects. The addition of a hydroxyl group can alter the molecule's polarity and interaction with cellular membranes and proteins, potentially modulating its effect on calcium channels and transport proteins. Furthermore, research on other hydroxylated PCBs has demonstrated their ability to induce Ca2+ oscillations and alter membrane potential in cultured cortical cells, reinforcing the hypothesis that this class of metabolites actively perturbs neuronal calcium signaling. nih.gov

Summary of PCB Effects on Calcium Homeostasis
CompoundObserved EffectPotential MechanismReference Cell/System
2,2'-dichlorobiphenyl (PCB 1)Potent increase in intracellular Ca2+; cytotoxicityInhibition of Ca2+ uptake by mitochondria and microsomesRat Cerebellar Granule Cells
3,3',4,4',5-pentachlorobiphenyl (PCB 126)Moderate increase in intracellular Ca2+; no cytotoxicityInhibition of Ca2+ sequestration by mitochondriaRat Cerebellar Granule Cells
Generic Hydroxylated PCBsInduction of Ca2+ oscillations; altered membrane potentialNot specifiedCultured Cortical Cells

Inhibition of Intercellular Communication

Gap junctional intercellular communication (GJIC) is a fundamental process for maintaining tissue homeostasis, coordinating cellular responses, and regulating cell growth and differentiation. nih.govmdpi.com This communication occurs through channels, composed of connexin proteins, that allow the direct passage of small molecules and ions between adjacent cells. mdpi.com Disruption of GJIC is considered a critical epigenetic event in tumor promotion, as it can lead to the uncontrolled proliferation of initiated cells. nih.gov

A significant body of research has demonstrated that OH-PCBs are potent inhibitors of GJIC. nih.govacs.orgacs.org In a comprehensive study of 32 different OH-PCBs, all tested compounds were found to acutely inhibit GJIC in a rat liver epithelial cell line. nih.govacs.org The study revealed that the more persistent, higher-chlorinated OH-PCBs were among the strongest inhibitors. nih.govacs.org This inhibition of GJIC by OH-PCBs is recognized as a novel mode of action that contributes to their toxicological profile and potential carcinogenicity. nih.govacs.org

The mechanism of GJIC inhibition by PCBs and their metabolites is complex. Studies on non-coplanar parent PCBs, which are structurally similar to many OH-PCBs, show they can cause a long-term downregulation of GJIC. nih.gov This effect appears to be independent of some other signaling pathways, such as the activation of ERK1/2 MAP kinases, but is linked to the activation of Src kinases and phosphatidylcholine-specific phospholipase C. nih.gov For other chlorinated compounds like pentachlorophenol (B1679276), GJIC inhibition has been associated with a decrease in the level of connexin 43 protein, a key component of the gap junction channels. nih.gov Given that this compound is a persistent, higher-chlorinated OH-PCB, it is highly likely to be a potent inhibitor of GJIC, contributing to its potential as a tumor promoter.

Inhibitory Effects of PCBs and Metabolites on GJIC
Compound ClassGeneral FindingImplicationReference Cell Line
Hydroxylated PCBs (OH-PCBs)All tested congeners inhibited GJIC; persistent congeners were most potent.Potential tumor promotion through an epigenetic mechanism.Rat Liver Epithelial (WB-F344)
Non-coplanar PCBsPotent, long-term inhibitors of GJIC.Involvement of Src kinase and PC-PLC signaling pathways.Rat Liver Epithelial
Coplanar PCBsDid not inhibit GJIC.Highlights structure-activity relationship for this endpoint.Rat Liver Epithelial

Modulation of Signal Transduction Pathways (e.g., Mitogen-Activated Protein Kinases)

Mitogen-activated protein kinase (MAPK) pathways are central signal transduction cascades that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. news-medical.nettocris.comnih.gov Key MAPK families include the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. nih.govdoi.org Dysregulation of these pathways is implicated in numerous disease states.

Evidence suggests that PCBs and their metabolites can modulate these critical signaling pathways. For example, the non-coplanar congener PCB 153 was found to activate ERK1/2 in rat liver epithelial cells, although this activation occurred after the inhibition of GJIC, suggesting it was a secondary effect. nih.gov More directly, studies on 2,3',4,4',5-pentachlorobiphenyl (PCB 118), a closely related parent compound, have shown it can induce thyroid dysfunction through the activation of the JNK pathway, which is linked to increased mitochondrial oxidative stress and the generation of reactive oxygen species (ROS). nih.gov

The activation of MAPK pathways by these compounds can have significant downstream consequences. For instance, PCB 118-induced activation of both the aryl hydrocarbon receptor (AhR) and JNK pathways in thyroid cells leads to the production of inflammatory mediators and disrupts thyroid function. nih.gov Given that this compound is a direct metabolite of a pentachlorobiphenyl, it is plausible that it also possesses the ability to activate MAPK signaling cascades. The presence of the hydroxyl group may even enhance its interaction with specific kinases or other proteins within these pathways, contributing to a distinct toxicological profile that includes the promotion of inflammatory responses and disruption of cellular homeostasis.

Modulation of Signal Transduction Pathways by PCBs
CompoundPathway AffectedDownstream EffectReference System
2,2',4,4',5,5'-hexachlorobiphenyl (PCB 153)ERK1/2 ActivationObserved subsequent to GJIC inhibition.Rat Liver Epithelial Cells
2,3',4,4',5-pentachlorobiphenyl (PCB 118)JNK Pathway ActivationLinked to mitochondrial oxidative stress and thyroid dysfunction.Rat Thyroid Cells / In vivo
2,3',4,4',5-pentachlorobiphenyl (PCB 118)Aryl Hydrocarbon Receptor (AhR) and JNK ActivationIncreased inflammatory mediators (e.g., IL-6, TNF-α).Rat Thyroid Cells / In vivo

Advanced Analytical Methodologies for Hydroxylated Polychlorinated Biphenyls in Environmental and Biological Matrices

Challenges in OH-PCB Analysis

The analysis of 2',3,3',4',5'-Pentachloro-4-biphenylol is fraught with challenges that stem from its physicochemical properties and its presence in complex matrices.

Low Environmental and Biological Concentrations

This compound, like other OH-PCBs, is typically found at very low concentrations in environmental and biological samples. nih.govnih.gov For instance, total OH-PCB concentrations in surface water can be as low as picograms per liter (pg/L), and in sediments, they are often found at nanograms per gram (ng/g) levels. nih.gov These trace amounts are often orders of magnitude lower than their parent PCB congeners, necessitating highly sensitive analytical instrumentation and meticulous sample preparation to avoid contamination and loss of analyte. scispace.comuiowa.edu The low concentrations present a significant barrier to their accurate quantification. nih.gov

Lack of Authentic Analytical Standards for All Congeners

A major impediment to the comprehensive analysis of OH-PCBs, including this compound, is the limited commercial availability of authentic analytical standards for all possible congeners. nih.gov There are 837 possible mono-OH-PCB congeners, but only a small fraction are available as certified reference materials. nih.gov This scarcity forces researchers to rely on semi-quantitative methods, where the response of an unavailable congener is assumed to be similar to that of a structurally related, available standard. This approach, however, can introduce significant inaccuracies in concentration estimations.

Complexity of Congener Profiles and Structural Isomerism

The sheer number of possible OH-PCB isomers and the complexity of their congener profiles in environmental and biological samples pose a significant analytical challenge. acs.orgnih.gov Different organisms and environmental compartments exhibit unique congener profiles, which can be vastly different from the profiles of the original technical PCB mixtures like Aroclors. scispace.comacs.org Furthermore, many OH-PCB congeners, including isomers of pentachloro-4-biphenylol, may co-elute during chromatographic separation, making their individual identification and quantification difficult without high-resolution instrumentation. nih.gov The structural similarity among isomers requires analytical techniques with high selectivity to differentiate them.

Sample Preparation and Extraction Techniques

To overcome the challenges associated with the analysis of this compound, sophisticated sample preparation and extraction techniques are employed. These methods aim to isolate the analyte from the matrix, concentrate it, and remove interfering substances.

Derivatization to Methoxylated PCB (MeO-PCB) Analogs for Enhanced Volatility

A common strategy to improve the gas chromatographic analysis of OH-PCBs is derivatization. The hydroxyl group of this compound can be converted to a methoxy (B1213986) group, forming its methoxylated PCB (MeO-PCB) analog. This is often achieved through reaction with diazomethane. epa.gov This derivatization serves two primary purposes: it masks the polar hydroxyl group, which can cause poor chromatographic peak shape and adsorption on active sites in the GC system, and it increases the volatility of the compound, making it more amenable to gas chromatography. epa.govacs.org The resulting MeO-PCBs can then be analyzed using standard GC-MS methods developed for PCBs. thermofisher.com

Advanced Clean-up Procedures

Effective clean-up is critical to remove matrix components that can interfere with the analysis of this compound.

Solid Phase Extraction (SPE):

Solid-phase extraction is a widely used technique for the extraction and clean-up of OH-PCBs from various matrices. nih.govunitedchem.comcdc.govnih.gov Different sorbent materials, such as C18-bonded silica, can be employed to retain the analytes of interest while allowing interfering compounds to pass through. nih.govnih.gov The selection of the appropriate sorbent and elution solvents is crucial for achieving high recovery and efficient clean-up. nih.gov

Interactive Data Table: SPE Sorbent and Recovery

SorbentAnalyteMatrixRecovery (%)Reference
C18Polychlorinated BiphenylsWater91-107 nih.gov
Dummy Molecularly Imprinted PolymerHydroxylated Polychlorinated BiphenylsWater89-110 nih.gov

Molecularly Imprinted Solid Phase Extraction (MISPE):

Molecularly imprinted solid phase extraction (MISPE) is a more selective variation of SPE that utilizes molecularly imprinted polymers (MIPs). nih.govbohrium.comnih.govelsevierpure.com These polymers are created with template molecules that are structurally similar to the target analyte, creating specific recognition sites. bohrium.comnih.gov For OH-PCBs, a "dummy" template, such as 4,4'-dihydroxybiphenyl, can be used to create MIPs that selectively bind OH-PCBs, including this compound. nih.gov This high selectivity allows for a very effective clean-up, even from complex matrices, resulting in lower detection limits and more accurate quantification. nih.govbohrium.com Studies have shown that MIPs can be more effective and selective than traditional C18-SPE methods for OH-PCB analysis. nih.gov

Chromatographic and Spectrometric Detection Methods

The analysis of this compound in environmental and biological matrices relies heavily on the combination of high-resolution chromatographic separation with sensitive spectrometric detection. Gas chromatography and liquid chromatography coupled with mass spectrometry are the primary techniques utilized for this purpose.

Gas chromatography-mass spectrometry is a powerful tool for the analysis of OH-PCBs, including pentachlorinated congeners. However, the inherent polarity and low volatility of phenolic compounds like this compound necessitate a derivatization step prior to GC analysis. This process involves converting the hydroxyl group into a less polar and more volatile derivative, typically through methylation or silylation.

Once derivatized, the compound can be effectively separated from other matrix components on a capillary GC column and detected with high sensitivity and selectivity by a mass spectrometer. The choice of mass analyzer can range from a single quadrupole (MS) for routine analysis to a triple quadrupole (MS/MS) for targeted, high-sensitivity quantification, or a high-resolution mass spectrometer (HRMS) for unambiguous identification based on accurate mass measurements.

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized Pentachlorobiphenylols This table is a composite based on typical methods for similar analytes, as specific data for this compound is limited.

Parameter Typical Setting
Gas Chromatograph
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Inlet Temperature 250-280 °C
Injection Mode Splitless
Oven Temperature Program Initial 80-100°C, ramped to 280-300°C
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230-250 °C
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

The fragmentation pattern of the derivatized this compound in the mass spectrometer provides a unique fingerprint for its identification. For the methoxy-derivative, the mass spectrum would be characterized by a molecular ion peak and prominent fragment ions resulting from the loss of chlorine atoms and the methyl group.

Liquid chromatography-tandem mass spectrometry has emerged as a preferred method for the analysis of OH-PCBs as it does not typically require derivatization. mdpi.com This direct analysis simplifies sample preparation and avoids potential artifacts associated with the derivatization process. Ultra-performance liquid chromatography (UPLC), with its use of smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.gov

In LC-MS/MS analysis, this compound is separated on a reversed-phase column and subsequently ionized, most commonly using electrospray ionization (ESI) in negative ion mode. The deprotonated molecule [M-H]⁻ is then selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach provides exceptional selectivity and sensitivity for quantification in complex matrices. nih.gov

Table 2: Representative UPLC-MS/MS Parameters for the Analysis of this compound This table is based on established methods for pentachlorinated OH-PCBs.

Parameter Typical Setting
UPLC System
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase Gradient of water and methanol (B129727) or acetonitrile (B52724) with a modifier like formic acid or ammonium (B1175870) acetate
Flow Rate 0.2-0.4 mL/min
Column Temperature 40-50 °C
Tandem Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 2.5-3.5 kV
Source Temperature 120-150 °C
Desolvation Temperature 350-450 °C
Collision Gas Argon

Development of Semi-Target and Target Analytical Approaches

The large number of possible OH-PCB congeners makes the synthesis and procurement of analytical standards for all of them impractical. This has led to the development of semi-target and target analytical approaches that leverage predictive models and computational tools.

In quantitative analysis, the relative response factor (RRF) is used to correct for differences in the ionization and detection efficiency between the analyte and an internal standard. The experimental determination of RRFs for every congener is a significant challenge. Therefore, predictive models are being developed to estimate the RRFs of OH-PCBs for which no standards are available. These models often use physicochemical properties and structural features of the molecules to predict their response in the mass spectrometer.

Similarly, predicting the mass spectral fragmentation patterns of OH-PCBs is crucial for their identification in the absence of authentic standards. Computational models can simulate the fragmentation of molecules in the mass spectrometer, providing theoretical mass spectra that can be compared with experimental data. For this compound, such models would predict the formation of specific fragment ions based on its chlorine substitution pattern and the position of the hydroxyl group.

Computational approaches are increasingly being used to predict the potential metabolites of PCBs, including hydroxylated derivatives. epa.gov These in silico methods can help to narrow down the number of potential candidates for unknown peaks detected in environmental and biological samples. By combining predicted metabolic pathways with predicted analytical data (e.g., retention times and mass spectra), the confidence in the identification of metabolites like this compound can be significantly increased, even without a matching analytical standard. epa.gov Machine learning algorithms, trained on existing data for known OH-PCBs, are also being explored to enhance the accuracy of these predictive models. epa.gov

Computational Toxicology and Quantitative Structure Activity Relationship Qsar Modeling of Hydroxylated Polychlorinated Biphenyls

Application of QSAR in Predicting Biological Activities

QSAR models are instrumental in predicting how OH-PCBs interact with biological systems, particularly with nuclear receptors that mediate endocrine disruption. By analyzing the structural features of a large set of OH-PCBs with known activities, these models can forecast the behavior of related compounds.

Hydroxylated metabolites of PCBs are a significant health concern due to their potential to interact with hormone receptors, leading to endocrine system disruption. nih.gov QSAR analyses have been successfully applied to predict the estrogenic activity of OH-PCBs by modeling their binding affinity to the human estrogen receptor alpha (ERα). nih.gov

Research has shown that the estrogenic activity of these compounds is highly dependent on specific structural features. Two-dimensional (2D) and three-dimensional (3D) QSAR studies have identified the hydroxyl (-OH) group as the most critical feature influencing the binding of OH-PCBs to ERα. semanticscholar.org The position and orientation of this hydroxyl group are paramount. semanticscholar.org For instance, hydrogen bonding interactions between the para-hydroxyl group of the OH-PCB and key amino acid residues in the receptor, such as ARG394 and GLU353, are crucial for strong binding. semanticscholar.org

Furthermore, QSAR models have revealed other structural requirements for enhanced estrogenic activity. These include the polarizability of the molecule and the presence of unsubstituted carbon pairs adjacent to the hydroxyl group on the phenolic ring. semanticscholar.org The models also indicate that co-planarity of the biphenyl (B1667301) rings and specific electrostatic interactions contribute significantly to the binding affinity. semanticscholar.org Classification-based QSAR models have also been developed to rapidly identify OH-PCBs that are likely to be active ERα and ERβ agonists. nih.gov

The constitutive androstane receptor (CAR), a key regulator in the metabolism of foreign substances and endogenous molecules, is another target for OH-PCBs. researchgate.net Predicting the interaction of compounds like 2',3,3',4',5'-Pentachloro-4-biphenylol with CAR is vital for understanding their impact on liver function and homeostasis. nih.gov

QSAR models have been specifically developed to predict the CAR agonistic activity of OH-PCBs. semanticscholar.orgresearchgate.net In one such study, a local QSAR model was created using a training set of 44 OH-PCBs. semanticscholar.org This model, which combines 2D and 3D molecular descriptors, demonstrated good predictive power and can be used to estimate the CAR agonistic activities of untested OH-PCB congeners. semanticscholar.orgresearchgate.net The development of such models is crucial for prioritizing which of the numerous OH-PCB congeners should undergo experimental testing. semanticscholar.orgresearchgate.net

Molecular Descriptors and Model Development

The foundation of any QSAR model is the numerical representation of the chemical structure through molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties, which are then correlated with its biological activity using statistical methods.

A wide array of molecular descriptors are calculated to capture the structural information of OH-PCBs. These descriptors are categorized based on the aspect of the molecule they represent:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. They are crucial for modeling interactions driven by electronic forces.

Molecular and Constitutional Descriptors: These are the most straightforward descriptors and include molecular weight, counts of specific atoms (e.g., chlorine, oxygen), and the number of aromatic rings. nih.gov

Topological Descriptors: Also known as 2D descriptors, these are derived from the 2D representation of the molecule. They describe properties like molecular size, shape, and branching. Examples include connectivity indices and electro-topological state indices. semanticscholar.org

Geometrical Descriptors: These 3D descriptors are calculated from the 3D coordinates of the atoms and describe the spatial arrangement of the molecule. They include aspects like molecular surface area, volume, and shape indices. nih.gov

A QSAR model for predicting CAR agonistic activity of OH-PCBs utilized a combination of 2D and 3D descriptors, as detailed in the table below. semanticscholar.org

Descriptor TypeCategoryExamples Used in CAR Agonist QSAR Model
2D Descriptors TopologicalMATS1s (Moran autocorrelation - lag 1 / weighted by I-state), topoRadius (Topological Radius)
Constitutional/ElectronicVE3_DzZ (Log of the last component of the Z-component of the weighted distance matrix), VE1_Dzp (Log of the first component of the P-component of the weighted distance matrix)
Geometrical/TopologicalSpMin8_Bhv (Smallest absolute eigenvalue of Burden modified matrix - n 8 / weighted by relative van der Waals volume), SpMax5_Bhi (Largest absolute eigenvalue of Burden modified matrix - n 5 / weighted by relative atomic polarizability)
3D Descriptors GeometricalRDF95u (Radial Distribution Function - 9.5 / unweighted), RDF45m (Radial Distribution Function - 4.5 / weighted by atomic masses)

This table presents examples of descriptors used in a specific QSAR model for predicting the constitutive androstane receptor (CAR) agonistic activity of OH-PCBs. semanticscholar.org

Once molecular descriptors are calculated, various statistical and machine learning methods are employed to build the QSAR model. The goal is to find a robust relationship between the descriptors (independent variables) and the biological activity (dependent variable).

Multiple Linear Regression (MLR): This is a common statistical method used to model the linear relationship between two or more independent variables (descriptors) and a dependent variable (activity). semanticscholar.org

Genetic Function Approximation (GFA): This is an algorithm used for selecting the most relevant descriptors to include in the model, often used in conjunction with MLR. semanticscholar.org

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. elsevierpure.com

Random Forest Regression (RFR): A machine learning technique that builds multiple decision trees and merges them to get a more accurate and stable prediction. It is a non-linear method capable of handling complex relationships between structure and activity.

The performance of these models is rigorously evaluated using various statistical metrics. For example, a QSAR model for CAR agonistic activity developed using GFA and MLR showed strong statistical validation. semanticscholar.org

Statistical ParameterValueDescription
0.8902Coefficient of determination; indicates the proportion of the variance in the dependent variable that is predictable from the independent variables.
R²adj 0.8651Adjusted R²; modifies R² for the number of predictors in the model.
Q²LOO 0.8201Cross-validation coefficient (Leave-One-Out); a measure of the model's internal predictive ability.
RMSECV 0.3242Root Mean Square Error of Cross-Validation; measures the error of internal predictions.

This table shows the statistical validation parameters for a QSAR model developed to predict the constitutive androstane receptor (CAR) agonistic activity of 44 OH-PCBs. semanticscholar.org

In Silico Approaches for Structure-Toxicity Relationships

In silico toxicology methods, including QSAR, provide powerful tools for understanding the relationship between the chemical structure of a compound like this compound and its potential toxicity. These approaches allow for the analysis of how specific structural modifications influence biological activity.

For OH-PCBs, computational studies have consistently highlighted that their toxicity is not merely a function of their chlorine content but is intricately linked to their three-dimensional structure and electronic properties. researchgate.net For instance, the planarity of the biphenyl system and the molecule's electron affinity are considered key criteria in determining the toxic nature of these compounds. researchgate.net

The QSAR models for estrogen receptor and constitutive androstane receptor binding are prime examples of elucidating structure-toxicity relationships. By identifying which molecular descriptors are most influential, these models pinpoint the exact structural features that drive the interaction with a biological target, which is often the initiating event in a toxicity pathway. For OH-PCBs, the position of the hydroxyl group, the substitution pattern of chlorine atoms, and the resulting molecular shape and electronic distribution are the fundamental determinants of their receptor-mediated toxicity. semanticscholar.org

Molecular Docking Studies of Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, also known as 4-OH-PCB-107, molecular docking studies are crucial for understanding its interactions with various biological receptors, which in turn helps to elucidate its toxicological profile.

The primary target for many hydroxylated polychlorinated biphenyls (OH-PCBs), including this compound, is the thyroxine transport protein, transthyretin (TTR). nih.gov This interaction is of high interest due to the structural similarity between OH-PCBs and the natural thyroid hormone, thyroxine (T4). Molecular docking simulations have been employed to investigate the binding of various PCB metabolites to TTR. researchgate.netnih.gov These studies reveal that the binding affinity is significantly influenced by the molecular structure of the ligand.

For this compound, its structure allows it to fit within the T4 binding pocket of TTR. The hydroxyl group is a key feature, capable of forming hydrogen bonds with amino acid residues within the binding site, such as lysine. nih.gov The pentachlorinated biphenyl structure provides a scaffold that can engage in van der Waals and hydrophobic interactions with the nonpolar residues of the binding pocket, further stabilizing the complex. The specific orientation of the chlorine atoms also plays a role in determining the goodness of fit and, consequently, the binding affinity.

Beyond TTR, OH-PCBs have been investigated for their potential to interact with other receptors, such as the estrogen receptor (ER) and the thyroid hormone receptor (THR). nih.govnih.gov Molecular docking studies on other OH-PCBs suggest that they can occupy the ligand-binding pocket of these nuclear receptors. japsonline.comacs.org In the case of the estrogen receptor, the hydroxyl group can mimic the phenolic hydroxyl of estradiol (B170435), the natural ligand, allowing it to form crucial hydrogen bonds with residues like Glu353 and Arg394. japsonline.com The chlorinated phenyl rings can establish hydrophobic and aromatic interactions within the receptor's binding cavity. While specific docking studies for this compound with the estrogen and thyroid hormone receptors are not extensively detailed in the provided literature, the general principles derived from studies on similar compounds suggest a potential for interaction.

The binding energies calculated from molecular docking simulations provide a quantitative estimate of the binding affinity. For other PCB metabolites, these energies have been shown to be comparable to or even lower (indicating stronger binding) than those of the natural ligands. nih.gov This highlights the potential of this compound to act as an endocrine disruptor by competing with endogenous hormones for receptor binding.

Table 1: Predicted Interactions of this compound with Biological Receptors based on Molecular Docking Principles

ReceptorPotential Interacting ResiduesType of Interaction
Transthyretin (TTR)Lysine, Leucine, Serine, ThreonineHydrogen Bonding, Hydrophobic, van der Waals
Estrogen Receptor (ER)Glutamic Acid, Arginine, HistidineHydrogen Bonding, Aromatic (π-π stacking)
Thyroid Hormone Receptor (THR)Arginine, Histidine, PhenylalanineHydrogen Bonding, Halogen Bonding, Hydrophobic

Elucidation of Structural Features Influencing Bioactivity (e.g., Hydroxyl Group Position, Aromatic Interactions)

The bioactivity of hydroxylated polychlorinated biphenyls (OH-PCBs) is intimately linked to their molecular structure. Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. For this compound, several structural features are paramount in dictating its interactions with biological systems.

Position of the Hydroxyl Group: The position of the hydroxyl (-OH) group on the biphenyl scaffold is a critical determinant of bioactivity. For interaction with transthyretin (TTR), a hydroxyl group in the para position of one of the phenyl rings, as is the case with this compound, is particularly favorable. nih.gov This positioning, combined with adjacent chlorine atoms, creates a structure that mimics thyroxine, the natural ligand for TTR. nih.gov This structural similarity allows for high-affinity binding and competition with thyroxine. researchgate.net The hydroxyl group's ability to act as a hydrogen bond donor is crucial for anchoring the molecule within the receptor's binding site.

Chlorine Atom Number and Position: The degree and pattern of chlorination significantly influence the lipophilicity, metabolic stability, and receptor binding affinity of OH-PCBs. The five chlorine atoms in this compound contribute to its persistence and bioaccumulation potential. The specific substitution pattern affects the molecule's conformation, particularly the torsional angle between the two phenyl rings. This, in turn, influences how well the molecule can fit into the confined space of a receptor's ligand-binding pocket. Chlorine atoms in the ortho positions can force the phenyl rings to adopt a non-planar conformation, which can either enhance or hinder binding depending on the receptor's topology. The presence of chlorine atoms adjacent to the hydroxyl group can also influence the acidity of the hydroxyl proton, which may affect its hydrogen bonding capabilities. nih.gov

Aromatic Interactions: The two phenyl rings of the biphenyl structure are capable of engaging in various non-covalent interactions that are crucial for receptor binding. These include:

π-π Stacking: The aromatic rings can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within the receptor's binding site. This type of interaction is common in the binding of ligands to nuclear receptors like the estrogen receptor.

Halogen Bonding: The chlorine atoms, being electronegative, can participate in halogen bonds with electron-donating atoms (like oxygen or sulfur) in the amino acid residues of the receptor. This is an increasingly recognized interaction that can contribute to the stability of ligand-receptor complexes.

QSAR studies on broader sets of PCBs and their metabolites have identified various molecular descriptors that correlate with toxicity. researchgate.netnih.gov These descriptors often quantify the electronic, steric, and hydrophobic properties of the molecules. For this compound, descriptors related to its molecular shape, charge distribution, and lipophilicity would be key inputs for any predictive QSAR model of its bioactivity. The interplay of the hydroxyl group's position, the specific chlorination pattern, and the potential for various aromatic interactions collectively defines the toxicological potential of this compound.

Table 2: Structure-Activity Relationship Summary for this compound

Structural FeatureInfluence on Bioactivity
Hydroxyl Group Position (para) Mimics thyroxine, facilitates high-affinity binding to transthyretin (TTR). Acts as a key hydrogen bond donor.
Pentachlorination Increases lipophilicity and persistence. Specific chlorine positions dictate molecular conformation and fit within receptor binding pockets.
Aromatic Biphenyl Rings Participate in π-π stacking, hydrophobic interactions, and halogen bonding with receptor amino acid residues, contributing to binding affinity.

Future Directions in 2 ,3,3 ,4 ,5 Pentachloro 4 Biphenylol and Oh Pcb Research

Elucidating Uncharacterized Biotransformation Pathways and Metabolite Profiles

The biotransformation of polychlorinated biphenyls (PCBs) into hydroxylated metabolites (OH-PCBs) is a complex process that is not yet fully understood. nih.gov While it is known that organisms such as mammals, plants, fungi, and bacteria can metabolize PCBs, the complete range of resulting metabolites and the specific pathways involved remain partially uncharacterized. nih.govresearchgate.net

Future research must prioritize the elucidation of these unknown biotransformation pathways. The metabolism of PCBs is generally considered a detoxification process, leading to compounds that can be more easily excreted. nih.gov However, some OH-PCBs exhibit greater biological activity and toxicity than their parent compounds. mdpi.comnih.gov For instance, the oxidation of PCBs can produce reactive intermediates and a variety of stable metabolites, including OH-PCBs, PCB sulfates, and PCB methyl sulfones, which may be as persistent and toxic as the original PCBs. nih.gov

A critical area of investigation is the role of the gut microbiome in PCB metabolism. Recent studies using non-target high-resolution mass spectrometry have revealed differences in the fecal metabolite profiles of germ-free and conventional mice, indicating the gut microbiome's significant contribution to PCB biotransformation. nih.gov Further research in this area could uncover novel metabolites and metabolic pathways.

Moreover, the chirality of some PCBs and their hydroxylated metabolites adds another layer of complexity. The biotransformation of certain chiral PCBs can be atropselective, leading to the formation of single enantiomers of OH-PCBs. nih.gov These chiral OH-PCBs have not been extensively studied in environmental samples due to a lack of analytical standards, representing a significant data gap. nih.gov

Table 1: Key Research Gaps in OH-PCB Biotransformation

Research Area Description Key Questions to Address
Complete Metabolite Profiling Identification and quantification of all metabolites formed from specific PCB congeners, including secondary metabolites like sulfates and glucuronides. nih.gov What is the full spectrum of metabolites produced from 2',3,3',4',5'-Pentachloro-4-biphenylol in different species?
Pathway Elucidation Mapping the enzymatic reactions and intermediate steps involved in the biotransformation of PCBs to OH-PCBs and further metabolites. nih.govoaepublish.com What are the specific cytochrome P450 enzymes and other biocatalysts responsible for the metabolism of this compound? mdpi.com
Role of Gut Microbiome Investigating the contribution of intestinal microorganisms to the metabolism of PCBs and the formation of novel metabolites. nih.gov How does the composition of the gut microbiome influence the production and toxicity of OH-PCBs?

| Chiral Metabolites | Studying the formation and toxicological significance of chiral OH-PCBs resulting from the atropselective metabolism of chiral PCBs. nih.gov | What are the environmental prevalence and toxicological profiles of the enantiomers of this compound? |

Advancements in High-Throughput and Non-Target Analytical Techniques for Novel Congeners

The identification and quantification of the vast number of possible OH-PCB congeners, many of which are not commercially available as analytical standards, present a significant analytical challenge. nih.govnih.gov Future research will heavily rely on the continued development and application of advanced analytical techniques to discover and characterize these novel compounds.

High-resolution mass spectrometry (HRMS) coupled with gas chromatography (GC) or liquid chromatography (LC) is a powerful tool for this purpose. acs.orgmdpi.com Techniques like non-target high-resolution mass spectrometry (Nt-HRMS) are particularly promising for exploring the complex mixtures of PCB metabolites in biological and environmental samples without being limited to a predefined list of target compounds. nih.govacs.org

Multidimensional chromatography, such as comprehensive two-dimensional gas chromatography (GC×GC), offers enhanced separation capabilities, allowing for the resolution of complex mixtures and the detection of trace-level congeners that would be missed with conventional one-dimensional GC. envchemgroup.com When coupled with time-of-flight mass spectrometry (TOF-MS), GC×GC can simultaneously detect thousands of individual compounds in a single analysis. envchemgroup.com

Semi-target analytical methods are also being developed to quantify OH-PCBs for which no authentic standards exist. nih.gov These methods often involve derivatization of OH-PCBs to more volatile compounds, such as methoxylated PCBs (MeO-PCBs), followed by GC-MS analysis. nih.govresearchgate.net

Table 2: Advanced Analytical Techniques for OH-PCB Research

Technique Description Application in OH-PCB Research
GC-HRMS Gas chromatography coupled with high-resolution mass spectrometry provides high selectivity and sensitivity for the analysis of complex mixtures. researchgate.netjeolusa.com Quantification of known and unknown OH-PCBs in environmental and biological samples.
Nt-HRMS Non-target high-resolution mass spectrometry allows for the identification of a wide range of compounds without prior knowledge of their presence. nih.govacs.org Discovery of novel OH-PCB congeners and other PCB metabolites in various matrices.
GC×GC-TOF-MS Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry offers superior separation and detection of trace compounds in complex samples. envchemgroup.com In-depth characterization of the OH-PCB metabolome and identification of novel congeners.

| Semi-Target Methods | Analytical approaches that enable the quantification of compounds for which authentic standards are unavailable, often using predictive models for response factors. nih.gov | Estimation of the concentrations of uncharacterized OH-PCBs in environmental samples. |

Refinement and Validation of Predictive Computational Models for Diverse Toxicological Endpoints

Given the vast number of OH-PCB congeners, experimental testing of each for a wide range of toxicological endpoints is impractical. nih.gov Therefore, the development, refinement, and validation of predictive computational models are crucial for prioritizing congeners for further study and for risk assessment.

Quantitative structure-activity relationship (QSAR) models are valuable tools for predicting the toxicity of chemicals based on their molecular structure. sciencepublishinggroup.comudea.edu.co Three-dimensional QSAR (3D-QSAR), molecular docking, and molecular dynamics simulations have been used to explore the relationship between the structure of OH-PCBs and their biological activities, such as their potential to act as endocrine disruptors. tandfonline.comnih.gov These in silico methods can provide insights into the mechanisms of toxicity by modeling the interaction of OH-PCBs with biological receptors. mdpi.com

The accuracy and predictive power of these models depend on the quality and diversity of the training data. Future efforts should focus on expanding the experimental datasets used to build and validate these models. This includes generating high-quality toxicological data for a wider range of OH-PCB congeners and for various toxicological endpoints, such as neurotoxicity, immunotoxicity, and carcinogenicity. nih.govnih.gov

The validation of these predictive models is a critical step to ensure their reliability for regulatory purposes. europa.eu This involves assessing their statistical robustness and their ability to accurately predict the toxicity of chemicals not used in the model development.

Table 3: Computational Models in OH-PCB Toxicology

Model Type Description Application in OH-PCB Research
QSAR/QSTR Quantitative Structure-Activity/Toxicity Relationship models correlate molecular descriptors with biological activity or toxicity. nih.govsciencepublishinggroup.com Predicting the toxicity of un-tested OH-PCB congeners and identifying structural features associated with toxicity.
3D-QSAR Three-dimensional QSAR models consider the 3D structure of molecules to predict their activity. tandfonline.comnih.gov Elucidating the structural requirements for OH-PCB binding to specific biological receptors.
Molecular Docking A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comtandfonline.com Investigating the binding modes of OH-PCBs with target proteins and predicting their binding affinities.

| Molecular Dynamics | A computer simulation method for analyzing the physical movements of atoms and molecules. nih.gov | Simulating the dynamic interactions between OH-PCBs and their biological targets to understand the mechanism of action. |

Interdisciplinary Research on Environmental Fate and Ecosystem Health Impacts

Understanding the full impact of this compound and other OH-PCBs requires an integrated, interdisciplinary approach that considers their entire lifecycle in the environment and their effects on ecosystem health. While it is known that OH-PCBs are widespread in various environmental compartments, including water, sediment, and biota, many aspects of their environmental fate and transport are still poorly understood. nih.govresearchgate.net

Future research should focus on the abiotic and biotic processes that govern the transformation and degradation of OH-PCBs in the environment. nih.gov This includes studying their photolysis, their reactions with hydroxyl radicals in the atmosphere, and their biodegradation by microorganisms in soil and water. nih.govnih.gov

Furthermore, there is a need to investigate the bioaccumulation and biomagnification of OH-PCBs in food webs. Although they are metabolites, some OH-PCBs can be persistent and accumulate in organisms, potentially posing a risk to higher trophic levels, including humans. nih.govresearchgate.net

Assessing the broader ecosystem health impacts of OH-PCBs is another critical research direction. This involves moving beyond single-species toxicity testing to studies that examine the effects of OH-PCBs on population dynamics, community structure, and ecosystem functions. The endocrine-disrupting potential of many OH-PCBs highlights the need for research into their effects on the reproductive success and long-term viability of wildlife populations. researchgate.netmdpi.com

Ultimately, a holistic understanding of the risks posed by this compound and other OH-PCBs will require collaboration between environmental chemists, toxicologists, ecologists, and modelers to integrate data on their sources, fate, exposure, and effects.

Table 4: Compound Names Mentioned

Compound Name
This compound
Hydroxylated polychlorinated biphenyls (OH-PCBs)
Polychlorinated biphenyls (PCBs)
PCB sulfates
PCB methyl sulfones

Q & A

Q. What analytical methods are recommended for detecting 2',3,3',4',5'-Pentachloro-4-biphenylol in environmental samples?

To ensure accurate quantification in complex matrices like soil or water, researchers should employ gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Isotope dilution using ¹³C-labeled internal standards (e.g., 2,3,3',5,5'-Pentachloro[¹³C₁₂]biphenyl) minimizes matrix effects and improves precision . For regulatory compliance, methods aligned with EPA protocols for polychlorinated biphenyls (PCBs), such as EPA Method 8082A, are recommended. Calibration standards should include structurally similar congeners (e.g., PCB-118) to account for retention time variability .

Q. What spectroscopic techniques are critical for structural elucidation of this compound and its derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY) is essential for confirming substitution patterns and chlorine positions. High-resolution mass spectrometry (HRMS) provides molecular formula validation, while infrared (IR) spectroscopy identifies functional groups like hydroxyl or chlorinated aromatic bonds. For metabolites, derivatization (e.g., silylation) enhances volatility and spectral clarity in GC-MS analysis .

Q. How should researchers design extraction protocols for this compound in different matrices (e.g., water, soil)?

For aqueous samples, liquid-liquid extraction (LLE) with nonpolar solvents (e.g., hexane or toluene) is effective. Solid-phase extraction (SPE) using C18 or styrene-divinylbenzene cartridges improves recovery rates for trace concentrations. Soil samples require Soxhlet extraction or pressurized liquid extraction (PLE) with acetone-hexane mixtures. Cleanup steps, such as sulfuric acid treatment or Florisil column chromatography, remove interfering lipids and humic acids .

Advanced Research Questions

Q. What metabolic pathways are observed for this compound in mammalian models, and how can conflicting metabolite data be resolved?

In rats, the compound undergoes hydroxylation at the 3-position and methoxylation, yielding metabolites like 4'-chloro-3-methoxy-4-biphenylol. Conflicting reports on metabolite structures can arise from isomerization during extraction or analytical artifacts. Resolution strategies include:

  • Synthetic standards : Co-injecting authentic reference compounds to confirm retention times.
  • Derivatization : Methylation or acetylation to stabilize labile metabolites for GC-MS analysis.
  • High-resolution MS/MS : Fragment ion matching to distinguish positional isomers (e.g., 3-OH vs. 4-OH derivatives) .

Q. How does the chlorination pattern influence the environmental persistence of this compound compared to other PCB congeners?

The ortho- and para-chlorine substitutions in this congener reduce steric hindrance, enhancing binding to organic matter and increasing soil half-life. Compared to PCB-118 (2,3',4,4',5-pentachlorobiphenyl), the additional meta-chlorine in this compound may lower biodegradability due to reduced accessibility for microbial dechlorination. Persistence studies should measure first-order decay constants (k) in microcosms under aerobic/anaerobic conditions, using GC-ECD for time-series quantification .

Q. What experimental strategies are effective in elucidating the compound's interactions with cellular receptors or enzymatic targets?

  • Radioligand binding assays : Use tritiated or fluorescently labeled analogs to quantify affinity for aryl hydrocarbon receptor (AhR) or estrogen receptor subtypes.
  • CYP450 inhibition studies : Monitor NADPH consumption or metabolite formation in liver microsomes to identify metabolic interference.
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to AhR’s PAS-B domain, guided by X-ray crystallography data from homologous ligands .

Data Contradiction Analysis Example

Scenario : Discrepancies in reported metabolite profiles across studies.
Resolution :

Reproducibility checks : Repeat extraction protocols with strict pH control (e.g., pH 5–6 for urine) to prevent artifact formation.

Multi-platform validation : Cross-validate LC-MS results with GC-MS after derivatization to confirm hydroxylated metabolites.

Isotopic tracing : Administer ¹³C-labeled compound to track biotransformation pathways and distinguish endogenous interferences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.